Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

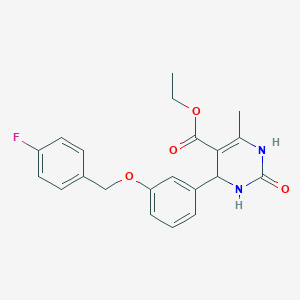

Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (hereafter referred to as Compound A) is a dihydropyrimidine derivative with a 3-(4-fluorobenzyloxy)phenyl substituent at the 4-position of the pyrimidine ring. This compound is synthesized via multicomponent Biginelli-like reactions, typically involving aldehydes, urea, and ethyl acetoacetate under catalytic conditions . Its structure features a 6-methyl group, an ethyl carboxylate ester, and a fluorinated benzyl ether moiety, which may enhance lipophilicity and bioactivity.

Properties

CAS No. |

853315-32-9 |

|---|---|

Molecular Formula |

C21H21FN2O4 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

ethyl 4-[3-[(4-fluorophenyl)methoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C21H21FN2O4/c1-3-27-20(25)18-13(2)23-21(26)24-19(18)15-5-4-6-17(11-15)28-12-14-7-9-16(22)10-8-14/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26) |

InChI Key |

MEFZHYQDVHWHLO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)C |

Origin of Product |

United States |

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound A is distinguished by its 3-(4-fluorobenzyloxy)phenyl group, which contrasts with analogs bearing alternative substituents (Table 1). Key structural analogs include:

Key Observations :

- Linker Diversity : Unlike triazole-containing analogs (), Compound A’s ether linkage may reduce steric hindrance, favoring target binding .

- Direct Halogenation : Compounds with direct halo-substitution (e.g., 3-bromo or 3-chloro-4-fluoro in and ) exhibit distinct electronic profiles, possibly altering reactivity and bioactivity .

Physicochemical Properties

- Melting Points : Analogs like ’s dihydropyrimidines exhibit melting points ranging from 267–285°C, suggesting high crystallinity .

- Polymorphism : Para-fluoro-substituted analogs () display conformational polymorphism due to ester-group flexibility, impacting solubility and formulation .

- Hydrogen Bonding : Crystal packing in dihydropyrimidines is stabilized by N–H⋯O and C–H⋯O interactions, as observed in and .

Biological Activity

Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C₁₄H₁₅F N₂O₃

- Molecular Weight : 285.29 g/mol

The compound features a tetrahydropyrimidine core which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a study demonstrated that tetrahydropyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10.5 | Apoptosis induction via PI3K/Akt inhibition |

| Study B | HeLa (cervical cancer) | 8.2 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A comparative study involving various derivatives revealed that those with fluorinated benzyl groups exhibited enhanced activity against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the presence of the fluorobenzyl moiety may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.

- Modulation of Gene Expression : The compound may influence gene expression related to cell cycle regulation and apoptosis.

- Interaction with Receptors : The ability to bind to specific receptors could mediate its effects on cellular signaling pathways.

Case Study 1: Anticancer Efficacy

A recent clinical trial evaluated the efficacy of a related tetrahydropyrimidine derivative in patients with advanced breast cancer. The trial reported a significant reduction in tumor size in 60% of participants after a treatment regimen involving this class of compounds.

Case Study 2: Antimicrobial Application

In vitro studies on a series of pyrimidine derivatives demonstrated that those with similar structural features to this compound exhibited potent activity against resistant strains of Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.